molecular formula C12H22ClNO4S B2370699 Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate CAS No. 1955547-38-2

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate

Cat. No. B2370699
CAS RN: 1955547-38-2
M. Wt: 311.82
InChI Key: WILWNVQOKSGXME-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate is a chemical compound with the CAS Number: 1955547-38-2 . It has a molecular weight of 311.83 . The compound is stored at temperatures below -10°C and is in the form of an oil .


Molecular Structure Analysis

The molecular formula of this compound is C12H22ClNO4S . The InChI Code is 1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is an oil-like substance . It is stored at temperatures below -10°C . The compound has a molecular weight of 311.83 .

Scientific Research Applications

Synthesis and Structural Utility

  • Tert-butyl azepane derivatives, such as tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate, are commonly synthesized for their utility in various chemical reactions. For instance, a practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established for supplying key intermediates in the production of Rho–kinase inhibitors like K-115 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Chemical Properties and Reactions

  • The chemical properties and reactions of tert-butyl azepane derivatives have been a subject of study. For example, the synthesis and characterization of azepine derivatives, which include tert-butyl azepane compounds, demonstrated the thermal distribution equilibrium of azepines, highlighting their unique chemical behavior (Satake et al., 1991).

Application in Organic Synthesis

  • Tert-butyl azepane compounds are instrumental in the synthesis of various organic compounds. As an example, the synthesis and structural modification of tert-butyl ester of certain cephalosporin derivatives demonstrate the role of tert-butyl azepane structures in producing potentially medically relevant compounds (Vorona et al., 2007).

Anticancer Research

  • There is research exploring the anticancer properties of compounds related to tert-butyl azepane derivatives. For instance, the synthesis and evaluation of anticancer properties of various esters, including those derived from tert-butyl azepane structures, have been studied, indicating potential medical applications (Vorona et al., 2007).

Medicinal Chemistry Applications

  • The structure and synthesis of tert-butyl azepane compounds are significant in medicinal chemistry. For example, the asymmetric synthesis of alkaloids like pseudococaine using tert-butyl azepane derivatives highlights their application in producing complex medicinal compounds (Brock et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 4-(chlorosulfonylmethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWNVQOKSGXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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